molecular formula C13H10N2O5S2 B3894440 2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B3894440
M. Wt: 338.4 g/mol
InChI Key: BJZIYMCAAXFDER-POHAHGRESA-N
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Description

2-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative characterized by a 4-nitrobenzylidene substituent at the 5-position of the thiazolidinone core and a propanoic acid moiety at the 3-position. The thiazolidinone scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The propanoic acid chain contributes to solubility and hydrogen-bonding capacity, critical for bioavailability and target binding .

Properties

IUPAC Name

2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S2/c1-7(12(17)18)14-11(16)10(22-13(14)21)6-8-2-4-9(5-3-8)15(19)20/h2-7H,1H3,(H,17,18)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZIYMCAAXFDER-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative that has garnered interest due to its potential biological activities. This compound features a unique combination of functional groups that may contribute to its pharmacological properties, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C13H10N2O5S2
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 306323-60-4

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazolidine derivatives, including this compound. A comparative analysis was performed on various thiazolidine compounds, revealing significant inhibitory effects against both bacterial and fungal strains.

CompoundMIC (μmol/mL)MBC (μmol/mL)Target Organisms
4d10.7 - 21.421.4 - 40.2E. coli, S. aureus, C. albicans
2-[5-(4-nitrobenzylidene)-...TBDTBDTBD

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that the compound exhibits promising antimicrobial activity, comparable to established antibiotics .

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer properties. The compound's structural characteristics suggest potential interactions with cancer cell pathways. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazolidine derivatives can inhibit enzymes critical for microbial survival.
  • Interference with Cell Membrane Integrity : The compound may disrupt microbial cell membranes, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : By triggering apoptotic pathways, these compounds can effectively reduce tumor growth.

Case Studies

A notable study highlighted the synthesis and evaluation of various thiazolidine derivatives, including the target compound. In vitro assays demonstrated that these compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Another research effort focused on the anticancer properties of thiazolidine derivatives, revealing that compounds similar to this compound showed cytotoxic effects against breast and colon cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinedione derivatives exhibit significant anticancer properties. A study investigated the cytotoxic effects of various thiazolidinediones, including the target compound, on different cancer cell lines. The results demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Study: Cytotoxic Effects on Breast Cancer Cells

  • Objective : To evaluate the effects of 2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid on MCF-7 breast cancer cells.
  • Methodology : MCF-7 cells were treated with varying concentrations of the compound, followed by MTT assay to assess cell viability.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent cytotoxicity.

Anti-inflammatory Properties

Thiazolidinediones are also known for their anti-inflammatory effects. The compound has been studied for its potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of TNF-alpha Production

  • Objective : To assess the impact of the compound on TNF-alpha production in LPS-stimulated macrophages.
  • Methodology : RAW 264.7 macrophages were pre-treated with the compound before LPS stimulation. ELISA assays were conducted to measure TNF-alpha levels.
  • Results : The compound significantly reduced TNF-alpha production compared to controls, indicating its potential as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant properties of thiazolidinediones contribute to their therapeutic potential by combating oxidative stress associated with various diseases.

Case Study: DPPH Radical Scavenging Assay

  • Objective : To evaluate the antioxidant capacity of this compound.
  • Methodology : The DPPH radical scavenging assay was performed to determine the ability of the compound to neutralize free radicals.
  • Results : The compound exhibited a dose-dependent scavenging effect, suggesting significant antioxidant activity.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodCell Line/ModelIC50/Effect
AnticancerMTT AssayMCF-7< 10 µM
Anti-inflammatoryELISARAW 264.7Significant reduction
AntioxidantDPPH ScavengingN/ADose-dependent effect

Table 2: Chemical Suppliers

SupplierLocationContact Info
Riedel-de Haen AGUnited States800 558-9160
LIFE CHEMICALSCanada1 905 634 5212
Zerenex Molecular LtdUnited Kingdom+44 (0) 1204 527 700

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities modulated by structural variations. Below is a systematic comparison of the target compound with structurally related analogs:

Substituents on the Benzylidene Ring

The 4-nitrobenzylidene group distinguishes the target compound from analogs with different aromatic substituents:

Compound Name Benzylidene Substituent Key Properties/Effects Reference
Target Compound 4-Nitro Strong electron-withdrawing; enhances electrophilicity and stability
(E)-3-(5-(4-(Dimethylamino)benzylidene)-... 4-Dimethylamino Electron-donating; increases solubility via amine protonation
5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one 4-Fluoro Moderate electron-withdrawing; improves metabolic stability
3-{(5Z)-5-[3-Methoxy-4-(pentyloxy)benzylidene]-... 3-Methoxy, 4-pentyloxy Bulky, lipophilic; enhances membrane permeability
3-[(5Z)-5-({3-[4-(Butylsulfanyl)phenyl]-... 4-Butylsulfanyl Introduces sulfur atom; potential for disulfide bond formation

Impact :

  • Electron-withdrawing groups (e.g., nitro, fluoro) increase electrophilicity, favoring covalent interactions with nucleophilic residues in enzymes .
  • Electron-donating groups (e.g., dimethylamino) improve solubility but may reduce reactivity .
  • Lipophilic substituents (e.g., pentyloxy) enhance cell membrane penetration but may reduce aqueous solubility .
Variations in the Carboxylic Acid Chain

The propanoic acid moiety contrasts with analogs featuring longer or substituted chains:

Compound Name Carboxylic Acid Chain Key Properties/Effects Reference
Target Compound Propanoic acid Optimal balance of solubility and hydrogen bonding
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-... Hexanoic acid Increased lipophilicity; potential for prolonged half-life
4-{(5Z)-5-[4-(Octyloxy)benzylidene]-... Butanoic acid Moderate chain length; tailored for specific receptor binding

Impact :

  • Shorter chains (e.g., propanoic acid) improve solubility and reduce toxicity.
  • Longer chains (e.g., hexanoic acid) may enhance tissue penetration but could hinder renal clearance .
Core Heterocyclic Modifications

The thiazolidinone core (4-oxo-2-thioxo) is compared to derivatives with alternative heterocycles:

Compound Name Core Structure Unique Features Reference
Target Compound Thiazolidinone Dual oxo/thioxo groups; redox-active
Ethyl 4-{3-[(5Z)-5-(4-Chlorobenzylidene)-... Thiophene Aromatic stabilization; altered π-stacking interactions
3-{(5Z)-5-[1-(2-Chlorobenzyl)-2-oxo-... Indole-thiazolidinone Planar indole moiety; intercalation with DNA

Impact :

  • Thiazolidinone cores offer conformational flexibility for target binding.
  • Rigid heterocycles (e.g., thiophene, indole) may restrict binding modes but enhance specificity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiosemicarbazides and nitrobenzaldehyde derivatives. A typical approach involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and 4-nitrobenzaldehyde in a DMF-acetic acid mixture (2–4 hours), followed by filtration and recrystallization from DMF-ethanol . Derivatives may require additional steps, such as bromination (e.g., using bromine in acetic acid) or coupling with heterocyclic moieties (e.g., pyrazole or benzimidazole groups) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identify functional groups like C=O (1700–1680 cm⁻¹), C=S (1240–1220 cm⁻¹), and NO₂ (1336 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic protons (δ 8.3–7.2 ppm) and propanoic acid protons (δ 3.5–2.8 ppm). ¹³C NMR confirms carbonyl (180–170 ppm) and thiazolidinone ring carbons .
  • Elemental Analysis : Validate purity and stoichiometry .

Q. How can reaction conditions (e.g., solvent, temperature) influence the yield of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or acetic acid) enhance solubility of intermediates. Reflux temperatures (80–100°C) promote cyclization, while lower temperatures favor intermediate formation. Sodium acetate acts as a base to deprotonate thiosemicarbazides, accelerating nucleophilic attack .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electron distribution at the 4-nitrobenzylidene group, guiding substitutions for enhanced binding. Reaction path searches minimize trial-and-error by simulating intermediates and transition states. Experimental data (e.g., reaction yields, bioassay results) can refine computational models iteratively .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar derivatives?

  • Methodological Answer :

  • Variable Solvent NMR : Use DMSO-d₆ or CDCl₃ to distinguish overlapping proton signals.
  • 2D NMR (COSY, HSQC) : Resolve ambiguities in aromatic or propanoic acid regions .
  • Comparative Analysis : Cross-reference experimental IR/NMR with simulated spectra from computational tools (e.g., Gaussian) .

Q. How do substituents at the thiazolidinone ring (e.g., nitro, methoxy) modulate biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., NO₂) : Enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites).
  • Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) may reduce solubility but increase specificity.
  • Bioassay Validation : Test derivatives against target enzymes (e.g., α-glucosidase) using kinetic assays to correlate structure-activity trends .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer :

  • Purification : Replace column chromatography with recrystallization or membrane-based separation to reduce costs .
  • Reactor Design : Optimize heat/mass transfer using microreactors for exothermic steps (e.g., bromination) .
  • Process Control : Implement inline FT-IR or HPLC to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.